3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
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Overview
Description
3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that combines the structural features of benzaldehyde, thiazolidine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps:
Formation of 3,5-Dichloro-2-hydroxybenzaldehyde: This can be synthesized by the chlorination of salicylaldehyde under controlled conditions.
Synthesis of Thiazolidine Derivative: The thiazolidine ring is formed by the reaction of a suitable amine with a thiocarbonyl compound.
Formation of Hydrazone: The final step involves the condensation of the thiazolidine derivative with 3,5-Dichloro-2-hydroxybenzaldehyde in the presence of a hydrazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imine groups, converting them to amines.
Substitution: The chlorine atoms on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), ammonia (NH₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptor sites, and intercalate with DNA, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzaldehyde: Shares the benzaldehyde core but lacks the thiazolidine and hydrazone moieties.
3,5-Dichlorosalicylic Acid: Similar structure but with a carboxylic acid group instead of the aldehyde group.
2-Hydroxy-3,5-dichlorobenzaldehyde: Similar but with different substitution patterns on the benzene ring.
Uniqueness
The uniqueness of 3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C28H19Cl2N5OS |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-[(Z)-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C28H19Cl2N5OS/c29-20-16-19(25(36)24(30)17-20)18-31-34-28-35(23-14-8-3-9-15-23)26(32-21-10-4-1-5-11-21)27(37-28)33-22-12-6-2-7-13-22/h1-18,36H/b31-18+,32-26?,33-27?,34-28- |
InChI Key |
GAFRLZYSMMBIDT-JGUTUZAESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=C(C(=CC(=C4)Cl)Cl)O)/N2C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=C(C(=CC(=C4)Cl)Cl)O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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